(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 624723-11-1
Cat. No.: VC16122555
Molecular Formula: C27H21N3OS2
Molecular Weight: 467.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624723-11-1 |
|---|---|
| Molecular Formula | C27H21N3OS2 |
| Molecular Weight | 467.6 g/mol |
| IUPAC Name | (5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H21N3OS2/c1-19-12-14-20(15-13-19)17-29-26(31)24(33-27(29)32)16-22-18-30(23-10-6-3-7-11-23)28-25(22)21-8-4-2-5-9-21/h2-16,18H,17H2,1H3/b24-16- |
| Standard InChI Key | XOBXMDPWALOLCR-JLPGSUDCSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S |
Introduction
Structural and Physicochemical Properties
The compound features a thiazolidin-4-one core substituted at the 3-position with a 4-methylbenzyl group and at the 5-position with a (1,3-diphenyl-1H-pyrazol-4-yl)methylene moiety. The (5Z) configuration denotes the Z-geometry of the exocyclic double bond, critical for molecular interactions . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>27</sub>H<sub>21</sub>N<sub>3</sub>OS<sub>2</sub> |
| Molecular Weight | 467.6 g/mol |
| logP | ~6.34 (estimated) |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 31.32 Ų |
The high logP value suggests lipophilicity, potentially influencing membrane permeability and bioavailability .
Synthetic Approaches
The synthesis typically involves multi-step protocols:
Condensation and Cyclization
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Pyrazole Aldehyde Formation: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is prepared via Vilsmeier-Haack reaction or oxidation of pyrazolylmethanol precursors .
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Knoevenagel Condensation: The aldehyde reacts with 2-thioxothiazolidin-4-one derivatives in the presence of a base (e.g., piperidine) to form the exocyclic double bond .
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N-Alkylation: Introduction of the 4-methylbenzyl group at the 3-position of the thiazolidinone core using 4-methylbenzyl chloride under basic conditions.
Example Protocol (adapted from):
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Step 1: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1 equiv) and 3-(4-methylbenzyl)-2-thioxothiazolidin-4-one (1 equiv) are refluxed in ethanol with piperidine (10 mol%) for 12 hours.
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Step 2: The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield the title compound (75–85% yield).
Comparative Analysis with Analogs
| Compound | IC<sub>50</sub> (nM) | Selectivity (vs. COX-1/2) |
|---|---|---|
| Title Compound | Not reported | Not tested |
| 14f | 36 ± 11 | >100-fold |
| TZ-4 | 12 ± 2 | >50-fold |
The absence of a 2-cyanoacetic acid "head" (cf. ) may reduce mPGES-1 affinity but improve metabolic stability.
Future Directions
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In Vivo Efficacy Studies: Evaluate antitumor activity in xenograft models.
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Structural Optimization: Introduce polar groups (e.g., sulfonamides) to enhance solubility.
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Target Identification: Use chemoproteomics to identify binding partners beyond LPA<sub>1</sub> and mPGES-1.
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